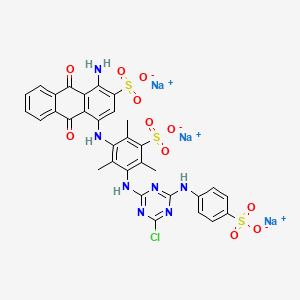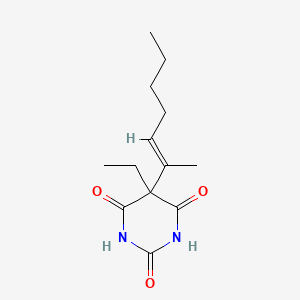
Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its applications in the pharmaceutical industry, particularly as a precursor to various barbiturate drugs. Barbiturates are central nervous system depressants and have been used as sedatives, hypnotics, and anticonvulsants .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, typically involves the condensation of diethyl malonate with urea in the presence of sodium ethoxide. The reaction is carried out under reflux conditions at temperatures around 66-68°C for 4-5 hours. After the reaction, methanol is distilled off, and the product is purified using dilute hydrochloric acid, followed by recrystallization .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The process includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste, making the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions
Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidine ring are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted barbiturates, which have different pharmacological properties and applications .
科学的研究の応用
Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, has several scientific research applications:
Biology: The compound is studied for its effects on biological systems, particularly its interactions with enzymes and receptors.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the binding of GABA to its receptors, promoting chloride ion influx and hyperpolarization of neurons. This results in a sedative and hypnotic effect, reducing neuronal excitability .
類似化合物との比較
Similar Compounds
Phenobarbital: 5-ethyl-5-phenyl-2,4,6-(1H,3H,5H)-pyrimidinetrione
Pentobarbital: 5-ethyl-5-(1-methylbutyl)-2,4,6-(1H,3H,5H)-pyrimidinetrione
Thiopental: 5-ethyl-5-(1-methylbutyl)-2-thioxo-4,6-(1H,3H,5H)-pyrimidinetrione
Uniqueness
Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, is unique due to its specific substituents at the 5-position, which confer distinct pharmacological properties. Unlike other barbiturates, it has a longer duration of action and a different metabolic pathway, making it suitable for specific therapeutic applications .
特性
CAS番号 |
66968-84-1 |
|---|---|
分子式 |
C13H20N2O3 |
分子量 |
252.31 g/mol |
IUPAC名 |
5-ethyl-5-[(E)-hept-2-en-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-4-6-7-8-9(3)13(5-2)10(16)14-12(18)15-11(13)17/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18)/b9-8+ |
InChIキー |
GJOCLSJUDIOLBL-CMDGGOBGSA-N |
異性体SMILES |
CCCC/C=C(\C)/C1(C(=O)NC(=O)NC1=O)CC |
正規SMILES |
CCCCC=C(C)C1(C(=O)NC(=O)NC1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


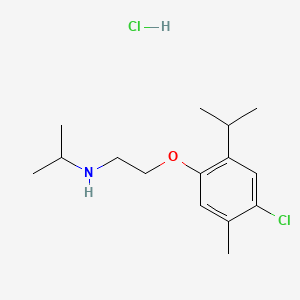
![2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol](/img/structure/B14467371.png)
![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)
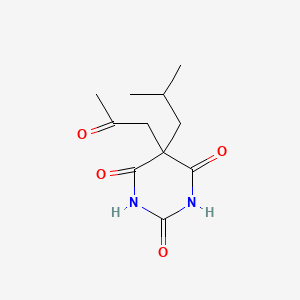

![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)
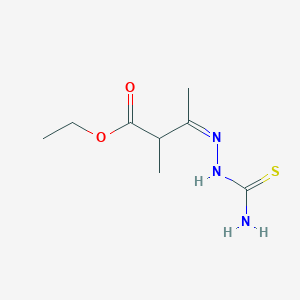
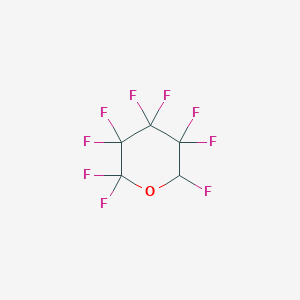
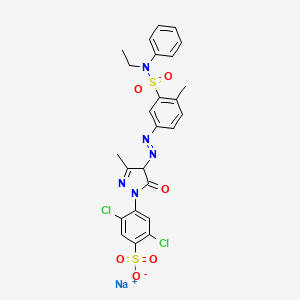
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
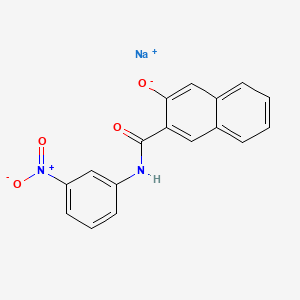
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)

